AM-6494 - 1874232-80-0

AM-6494

Catalog Number: EVT-258764
CAS Number: 1874232-80-0
Molecular Formula: C22H21F2N5O3S
Molecular Weight: 473.4988
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AM-6494 is a Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2.
Overview

AM-6494 is a synthetic organic compound that serves as a potent inhibitor of beta-secretase 1, also known as BACE1. This enzyme plays a critical role in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. AM-6494 has shown oral efficacy in reducing amyloid-beta load in preclinical models, making it a promising candidate for Alzheimer's disease treatment. Its development has advanced to preclinical evaluation, indicating significant interest in its therapeutic potential .

Source and Classification

AM-6494 is classified under synthetic organic compounds, specifically designed as an inhibitor for BACE1. Its IUPAC name is N-[3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl]-5-prop-2-ynoxypyrazine-2-carboxamide. The compound is cataloged in various chemical databases, including PubChem and the IUPHAR/BPS Guide to Pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of AM-6494 involves several steps that utilize standard organic chemistry techniques. While specific procedural details are not extensively documented in public databases, the synthesis likely includes:

  1. Formation of the bicyclic core: The synthesis begins with the construction of the thia-azabicyclo structure.
  2. Introduction of functional groups: Various functional groups such as difluorophenyl and propynoxy are introduced through substitution reactions.
  3. Final assembly: The final compound is assembled through coupling reactions that link the bicyclic structure with the pyrazine and carboxamide moieties.

The precise synthetic route may vary based on optimization for yield and purity .

Molecular Structure Analysis

Structure and Data

AM-6494 features a complex molecular structure characterized by:

The molecular formula for AM-6494 is C₁₈H₁₈F₂N₄O₂S, with a molecular weight of approximately 372.43 g/mol. The compound's three-dimensional structure has been elucidated through co-crystallization studies with BACE1, providing insights into its binding interactions .

Chemical Reactions Analysis

Reactions and Technical Details

AM-6494 primarily functions through its interaction with BACE1, leading to the inhibition of this enzyme's activity. The key reactions include:

  1. Enzyme Inhibition: AM-6494 binds to the active site of BACE1, preventing substrate access and subsequent cleavage of amyloid precursor protein.
  2. Selectivity: The compound exhibits high selectivity for BACE1 over other related enzymes, which is crucial for minimizing off-target effects.

The inhibition mechanism has been studied using kinetic assays that measure the compound's effect on BACE1 activity in vitro .

Mechanism of Action

Process and Data

The mechanism of action for AM-6494 involves:

  1. Binding Affinity: AM-6494 binds competitively to the active site of BACE1, effectively blocking substrate access.
  2. Reduction of Amyloid-Beta Production: By inhibiting BACE1 activity, AM-6494 reduces the production of amyloid-beta peptides, which are central to Alzheimer's disease pathology.

In preclinical studies, AM-6494 has demonstrated significant reductions in both soluble and insoluble forms of amyloid-beta in animal models, highlighting its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AM-6494 exhibits several notable physical and chemical properties:

  • Solubility: The compound is designed to be soluble in organic solvents, which facilitates its formulation for oral administration.
  • Stability: Preliminary data suggest that AM-6494 maintains stability under physiological conditions, an important factor for its efficacy as a therapeutic agent.

The compound's melting point and boiling point have not been extensively reported but are critical for understanding its behavior under various conditions .

Applications

Scientific Uses

AM-6494 is primarily being investigated for its applications in treating Alzheimer's disease due to its role as a selective BACE1 inhibitor. Its ability to reduce amyloid-beta levels positions it as a potential disease-modifying therapy aimed at slowing the progression of Alzheimer's disease.

In addition to its therapeutic potential, AM-6494 serves as a valuable tool compound in research settings aimed at understanding the mechanisms underlying amyloid-beta production and clearance .

Introduction to BACE1 Inhibition in Alzheimer’s Disease

β-Site amyloid precursor protein cleaving enzyme 1 (BACE1) is an aspartyl protease that initiates amyloid-β (Aβ) peptide production in Alzheimer's disease (AD) pathogenesis. By cleaving amyloid precursor protein (APP), BACE1 generates neurotoxic Aβ fragments (predominantly Aβ40 and Aβ42), which aggregate into plaques driving neurodegeneration [1] [7]. This enzyme has been extensively validated as a therapeutic target because its inhibition reduces Aβ production at the earliest stage of the amyloidogenic cascade [3] [4]. Despite decades of research, no BACE1 inhibitor has achieved clinical approval, underscoring the complexity of targeting this enzyme while avoiding off-target biological effects [4] [7].

Table 1: Key BACE1 Inhibitors in Clinical Development

Compound NameDevelopmental PhaseOutcomePrimary Challenge
VerubecestatPhase IIITerminated (2018)Cognitive worsening, lack of efficacy
UmibecestatPhase II/IIITerminated (2019)Cognitive decline, safety concerns
ElenbecestatPhase IIITerminated (2019)Liver toxicity
LanabecestatPhase IIITerminated (2018)Futility
AM-6494PreclinicalAdvanced (2019)High selectivity, robust Aβ reduction

β-Secretase (BACE1) as a Therapeutic Target in Amyloidogenic Pathways

BACE1 catalyzes the rate-limiting step in Aβ genesis through extracellular cleavage of APP. This produces soluble APPβ (sAPPβ) and a membrane-bound C-terminal fragment (C99), which γ-secretase subsequently processes into Aβ peptides [1] [5]. Crucially, Aβ42 aggregates exhibit pronounced neurotoxicity and form insoluble plaques that disrupt synaptic function—a pathological hallmark of AD [3] [7]. Genetic evidence confirms BACE1's centrality: BACE1 knockout mice show near-complete elimination of Aβ production without severe phenotypes, supporting its pharmacological viability [4] [9]. However, BACE1’s active site is large (~1,100 ų) and hydrophilic, necessitating inhibitors with high molecular weight that challenge blood-brain barrier (BBB) penetration [3] [7]. Additionally, BACE1 processes substrates beyond APP (e.g., neuregulin, SEZ6), raising concerns about mechanism-based toxicities with chronic inhibition [4] [8].

Historical Challenges in BACE1 Inhibitor Development: Efficacy vs. Adverse Effects

Early BACE1 inhibitors faced interrelated hurdles in selectivity, brain penetration, and mechanism-based toxicity:

  • Selectivity Limitations: BACE2, a homolog sharing 75% sequence identity with BACE1, regulates melanosome maturation and pigmentation. Non-selective inhibitors (e.g., LY2886721) induced skin hypopigmentation in clinical trials due to BACE2 inhibition [2] [9]. Similarly, off-target inhibition of cathepsin D caused retinal toxicity in animal models [4] [7].

  • BBB Penetration Issues: Peptidomimetic inhibitors (e.g., OM99-2) exhibited potent enzymatic inhibition but poor brain bioavailability due to P-glycoprotein (P-gp) efflux or high polarity. This limited their ability to engage CNS BACE1 effectively [3] [7].

  • Mechanism-Based Toxicity: Clinical trials of umibecestat and verubecestat revealed cognitive worsening—possibly from impaired BACE1 processing of synaptic proteins like SEZ6. Additionally, γ-secretase inhibitors (e.g., semagacestat) showed notch-mediated toxicities, highlighting risks of modulating APP processing [4] [5] [7].

  • Clinical Failures: By 2019, >10 BACE1 inhibitors were discontinued in Phase II/III trials due to safety or futility (Table 1). This included JNJ-54861911 (abnormal liver enzymes) and CNP-520 (cognitive decline), underscoring the delicate balance required for therapeutic success [4] [7].

Emergence of AM-6494: Rationale for Preclinical Advancement

AM-6494 (compound 20 in discovery studies) emerged from systematic optimization of cyclopropylthiazine scaffolds to address prior limitations [2] [9] [10]. Its advancement was driven by three breakthrough attributes:

  • Unprecedented Selectivity: AM-6494 exhibits a BACE2/BACE1 IC50 ratio of 47—significantly higher than earlier inhibitors (typically <10). This was achieved via strategic cyclopropyl substitution enhancing steric complementarity with BACE1’s S3 subpocket while destabilizing BACE2 binding [2] [9] [10]. In 13-day mouse hypopigmentation studies, AM-6494 (50 mg/kg/day) showed no fur depigmentation, confirming in vivo BACE2 sparing [2] [10].

  • Optimal Pharmacodynamic Profile: In rats and non-human primates, oral administration achieved robust, dose-dependent reductions in CSF (up to 75%) and brain Aβ40 (up to 60%) [2] [9]. This correlated with high brain-to-plasma ratios (0.5–0.8), indicating efficient BBB penetration—a property attributed to moderate lipophilicity (cLogP ~3.2) and low P-gp susceptibility [2] [3].

  • Enhanced Binding Stability: Computational studies revealed AM-6494’s superior binding kinetics versus predecessors like umibecestat. Accelerated molecular dynamics (aMD) simulations demonstrated that AM-6494 stabilizes BACE1’s "flap-closed" conformation via van der Waals interactions with Tyr14, Leu30, Tyr71, and Gly230. This resulted in a calculated binding free energy of –50.2 kcal/mol—approximately 30% stronger than umibecestat [1] [3]. Principal component analysis (PCA) confirmed reduced flap flexibility in BACE1-AM-6494 complexes, explaining its nanomolar potency (IC50 = 0.4 nM) [1].

Table 2: Key Molecular and Pharmacological Attributes of AM-6494

PropertyValue/CharacteristicSignificance
Molecular FormulaC~22~H~21~F~2~N~5~O~3~SOptimal size (MW 473.5 Da) for brain penetration
BACE1 IC500.4 nMSub-nanomolar enzymatic inhibition
BACE2 Selectivity Ratio47Minimizes hypopigmentation risk
Brain-to-Plasma Ratio0.8 (Rat)Efficient CNS penetration
Dominant Binding Energyvan der Waals (Tyr14, Leu30, Tyr71, Gly230)Stabilizes closed-flap conformation
Aβ40 Reduction (CSF/Brain)75% (CSF), 60% (Brain) in primatesRobust target engagement in vivo

Properties

CAS Number

1874232-80-0

Product Name

AM-6494

IUPAC Name

N-(3-((1S,5S,6S)-3-Amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl)-4,5-difluorophenyl)-5-(prop-2-yn-1-yloxy)pyrazine-2-carboxamide

Molecular Formula

C22H21F2N5O3S

Molecular Weight

473.4988

InChI

InChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1

SMILES

O=C(C1=NC=C(OCC#C)N=C1)NC2=CC(F)=C(F)C([C@@]3(C)N=C(N)S[C@@]4(COC)C[C@@]34[H])=C2

Solubility

Soluble in DMSO

Synonyms

AM-6494; AM 6494; AM6494;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.